molecular formula C18H21NO3S2 B15042608 5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15042608
M. Wt: 363.5 g/mol
InChI Key: ZIAYZGYXNNLEIW-YBEGLDIGSA-N
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Description

5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with cyclohexyl isothiocyanate and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone core.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.

Scientific Research Applications

5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as proteases and kinases, which play crucial roles in cellular processes. The compound may also interfere with DNA replication and repair mechanisms, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both cyclohexyl and thioxo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21NO3S2

Molecular Weight

363.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H21NO3S2/c1-21-14-9-8-12(15(11-14)22-2)10-16-17(20)19(18(23)24-16)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3/b16-10-

InChI Key

ZIAYZGYXNNLEIW-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OC

Origin of Product

United States

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